Aromatase-IN-2 (YM511) Enzyme Inhibition Potency: Direct Head-to-Head Comparison vs. CGS 16949A, CGS 20267, and R 76713
Aromatase-IN-2 (YM511) was directly compared against three other aromatase inhibitors—CGS 16949A (fadrozole), CGS 20267 (letrozole), and R 76713 (vorozole)—in a head-to-head in vitro study using microsomes from both rat ovary and human placenta [1]. YM511 demonstrated approximately 3-fold greater potency than all three comparators in inhibiting aromatase activity [1]. The compound exhibited competitive inhibition kinetics, confirming its direct engagement with the enzyme active site [1].
| Evidence Dimension | Aromatase enzyme inhibition potency (in vitro) |
|---|---|
| Target Compound Data | IC50 = 0.4 nM (rat ovary microsomes); IC50 = 0.12 nM (human placenta microsomes) |
| Comparator Or Baseline | CGS 16949A, CGS 20267, R 76713 |
| Quantified Difference | YM511 is approximately 3-fold more potent than CGS 16949A, CGS 20267, and R 76713 |
| Conditions | Microsomal aromatase activity assay using rat ovary and human placenta microsomes |
Why This Matters
A 3-fold difference in intrinsic potency enables lower effective dosing concentrations in experimental systems, potentially reducing off-target effects and compound consumption in research workflows.
- [1] Kudoh M, Susaki Y, Ideyama Y, Nanya T, Mori M, Shikama H, Fujikura T. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511. J Steroid Biochem Mol Biol. 1995 Sep;54(5-6):265-71. View Source
